molecular formula C33H40O10 B10903901 Tetraethyl 2,2'-[pentane-1,5-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate

Tetraethyl 2,2'-[pentane-1,5-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate

Cat. No.: B10903901
M. Wt: 596.7 g/mol
InChI Key: CUNHEBXWNYHQJD-UHFFFAOYSA-N
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Description

DIETHYL 2-({4-[(5-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}PENTYL)OXY]PHENYL}METHYLENE)MALONATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-({4-[(5-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}PENTYL)OXY]PHENYL}METHYLENE)MALONATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Esterification: The initial step often involves the esterification of malonic acid derivatives with ethanol to form diethyl malonate.

    Aldol Condensation: This step involves the condensation of the esterified product with aldehydes or ketones to introduce the desired functional groups.

    Final Assembly: The final step involves the coupling of the intermediate products under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of DIETHYL 2-({4-[(5-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}PENTYL)OXY]PHENYL}METHYLENE)MALONATE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-({4-[(5-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}PENTYL)OXY]PHENYL}METHYLENE)MALONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, thiols

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.

Scientific Research Applications

DIETHYL 2-({4-[(5-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}PENTYL)OXY]PHENYL}METHYLENE)MALONATE has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of DIETHYL 2-({4-[(5-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}PENTYL)OXY]PHENYL}METHYLENE)MALONATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.

Comparison with Similar Compounds

DIETHYL 2-({4-[(5-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}PENTYL)OXY]PHENYL}METHYLENE)MALONATE can be compared with similar compounds such as:

    Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl Ethoxymethylenemalonate: Another ester derivative with different functional groups, used in the synthesis of heterocyclic compounds.

    Ethyl Cyanoacetate: A related compound with a cyano group, used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of DIETHYL 2-({4-[(5-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}PENTYL)OXY]PHENYL}METHYLENE)MALONATE lies in its complex structure, which allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C33H40O10

Molecular Weight

596.7 g/mol

IUPAC Name

diethyl 2-[[4-[5-[4-(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)phenoxy]pentoxy]phenyl]methylidene]propanedioate

InChI

InChI=1S/C33H40O10/c1-5-38-30(34)28(31(35)39-6-2)22-24-12-16-26(17-13-24)42-20-10-9-11-21-43-27-18-14-25(15-19-27)23-29(32(36)40-7-3)33(37)41-8-4/h12-19,22-23H,5-11,20-21H2,1-4H3

InChI Key

CUNHEBXWNYHQJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C=C(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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